molecular formula C9H11Cl B157201 2-Chloromesitylene CAS No. 1667-04-5

2-Chloromesitylene

Cat. No. B157201
CAS RN: 1667-04-5
M. Wt: 154.63 g/mol
InChI Key: WDZACGWEPQLKOM-UHFFFAOYSA-N
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Description

2-Chloromesitylene is a compound that is related to the mesitylene family, which is characterized by a tri-tert-butylphenyl group. While the provided papers do not directly discuss 2-Chloromesitylene, they do provide insights into similar compounds and their chemistry. For instance, the synthesis of (supermesityl)chlorogermylene involves the reaction of GeCl2 with (2,4,6-tri-tert-butylphenyl)lithium, indicating that chloromesitylene derivatives can act as intermediates in the formation of organometallic compounds .

Synthesis Analysis

The synthesis of related chloromesitylene compounds involves low-temperature reactions with stoichiometric amounts of lithium derivatives of tri-tert-butylphenyl. For example, (supermesityl)chlorogermylene is synthesized from GeCl2 and (2,4,6-tri-tert-butylphenyl)lithium, demonstrating the reactivity of chloromesitylene structures with metal halides .

Molecular Structure Analysis

The molecular structure of (supermesityl)chlorogermylene has been confirmed in both solution and solid states, suggesting that chloromesitylene derivatives can maintain a monomeric structure under ambient conditions. This stability is crucial for further chemical transformations .

Chemical Reactions Analysis

Chloromesitylene derivatives are shown to be versatile in chemical reactions. For instance, (supermesityl)chlorogermylene can react with CpLi to form germylene MesGeCp* and with alkali-metal metalates to yield organometallogermylenes . Additionally, iodomesitylene has been used as an organocatalyst for the oxidative cleavage of carbon-carbon multiple bonds, indicating the potential catalytic applications of mesitylene derivatives in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloromesitylene derivatives can be inferred from their reactivity and molecular structure. The monomeric structure and stability at ambient temperature suggest that these compounds have significant steric bulk due to the tri-tert-butylphenyl groups, which may influence their physical properties such as melting and boiling points. The reactivity with various reagents, such as Cp*Li and alkali-metal metalates, indicates that chloromesitylene derivatives have a rich chemistry that can be exploited for the synthesis of more complex organometallic compounds .

Scientific Research Applications

Nonfullerene Solar Cells

A significant application of mesitylene, a compound closely related to 2-chloromesitylene, is in the development of nonfullerene solar cells. Researchers have found that using mesitylene as a solvent instead of chlorobenzene can improve the power conversion efficiency of solar cells without the need for pre- or post-treatments. This study highlights the potential of hydrocarbon solvents, like mesitylene, in producing high-efficiency and reproducible solar cells, emphasizing the environmental benefits of avoiding chlorinated solvents (Wadsworth et al., 2017).

Environmental Impact of Chlorinated Compounds

Chlorinated volatile organic compounds (Cl-VOCs), which include chloromesitylene derivatives, are a major environmental concern due to their widespread use in industrial applications. These compounds are considered priority pollutants due to their potential impacts on human health, including associations with cancer incidence. The paper by Huang et al. provides a comprehensive overview of the sources, human health impacts, and current remediation technologies for Cl-VOCs, highlighting the importance of monitoring and controlling these compounds (Huang et al., 2014).

Organic Chemistry Applications

2-Chloromesitylene and its derivatives find applications in organic chemistry, particularly in the formation of π-complexes with transition metals. Goryunov et al. reported the reaction of fluoro- and chloromesitylene π-complexes with anions derived from CH acids, showcasing the potential of these compounds in synthesizing π-cyclohexadienyl complexes. This research illustrates the versatility of chloromesitylene derivatives in organic synthesis and their potential utility in developing new chemical reactions (Goryunov et al., 2007).

Hazardous Waste Remediation

Chlorinated hydrocarbons, including chloromesitylene derivatives, are commonly found in hazardous waste sites. Technologies for their remediation are critically important for environmental protection. One study discusses the preparation and application of a granular ZnO/Al2O3 catalyst for the removal of hazardous trichloroethylene, demonstrating the potential for similar approaches to remediate chloromesitylene contaminants. The high efficiency of these catalytic processes underscores their value in environmental remediation efforts (Chen & Tang, 2007).

Safety And Hazards

2-Chloromesitylene is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection . In case of skin contact, wash with plenty of water and seek medical help if skin irritation occurs . If it gets in the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

2-chloro-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZACGWEPQLKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870900
Record name 2-Chloro-1,3,5-trimethylbenzene
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Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloromesitylene

CAS RN

1667-04-5
Record name Benzene, 2-chloro-1,3,5-trimethyl-
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Record name 2-Chloromesitylene
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Record name 2-Chloro-1,3,5-trimethylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesityl Chloride
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Synthesis routes and methods I

Procedure details

0.5 g of anhydrous aluminium chloride was added to 50 g of 2,4,6-trimethylphenyl chloroformate and the mixture was heated at 180° C. for 1.5 hours at normal pressure. The reaction mixture was then cooled and worked up as described in Example 1. 2,4,6-Trimethylchlorobenzene was obtained in a yield of 72%.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Mesitylene (1 mmol) was treated with sodium chloride (1.2 mmol) in acetonitrile: water (2:1, 6 ml). 20% Sulfuric acid (5 ml) and sodium periodate (20 mol %) was added to the reaction mixture. The mixture was heated at 80° C. under inert atmosphere for 6 h. The product was purified by column chromatography to give chloromesitylene (40%).
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
H Hart, CA Buehler, AJ Waring… - The Journal of Organic …, 1965 - ACS Publications
(VIII) and 4-(3'-chloro-2', 4', 6'-trimethylbenzyl)-3-chloro-2, 6-xylenol (V), the latter being the principal reac-tion product. The structure of V was deduced largelyfrom the mass-spectral …
Number of citations: 13 pubs.acs.org
CA Cummings, DJ Milner - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… which were identical to those of authentic 2-chloromesitylene. The products isolated from the … chloride appeared in hydrogen chloride and nearly all the remainder in 2-chloromesitylene. …
Number of citations: 2 pubs.rsc.org
K Nyberg - Acta Chem Scand, 1970 - actachemscand.org
… The first peak was found to correspond to 2-chloromesitylene (isolated in a later … ) of 2chloromesitylene and 1 % of IV. Using 1.0 M mesitylene the yields were 5 % of 2-chloromesitylene, …
Number of citations: 73 actachemscand.org
HA Muathen - Monatshefte für Chemie/Chemical Monthly, 1999 - Springer
… Thus, treatment of mesitylene with chlorous acid for one hour at room temperature yielded 2-chloromesitylene nearly quantitatively. Other reactive aromatic compounds such as anisole …
Number of citations: 0 link.springer.com
GE Robinson, JM Vernon - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… behaviour of 2-chloromesitylene and explain the otherwise unsatisfactory product balance. Fluorobenzene, if formed from m-chlorofluorobenzene, could not be satisfactorily resolved …
Number of citations: 16 pubs.rsc.org
S Meyerson, H Drews, EK Fields - Journal of the American …, 1964 - ACS Publications
Mass spectra ofo-methyldiary lmethanes show a characteristic intense peak correspondingto the rearrangement 1. Precise parallels occur in the spectra of o-hydroxydiarylmethanes …
Number of citations: 72 pubs.acs.org
A Chartoire, M Lesieur, L Falivene… - … A European Journal, 2012 - Wiley Online Library
… reactivity of [Pd(IPr*)(cin)Cl] (1) in a challenging Suzuki–Miyaura cross-coupling involving sterically hindered substrates at room temperature, the reaction involving 2-chloromesitylene …
DM Brouwer - Recueil des Travaux Chimiques des Pays‐Bas, 1968 - Wiley Online Library
2‐Fluoro‐, chloro‐ and bromomesitylenes, and 5‐fluoro‐, chloro‐ and bromo‐m‐xylenes have been found to form stable benzenium ions in HF‐SbF 5 . The cations give well‐resolved …
Number of citations: 20 onlinelibrary.wiley.com
K Xu, S Sun, G Zhang, F Yang, Y Wu - RSC Advances, 2014 - pubs.rsc.org
With the assistance of PdCl2/X-Phos as the catalyst system, a green and efficient protocol for one-pot Sonogashira/Deacetonation/Sonogashira coupling reaction of two different aryl …
Number of citations: 17 pubs.rsc.org
S Meiries, G Le Duc, A Chartoire… - … A European Journal, 2013 - Wiley Online Library
… The coupling of 2-chloromesitylene and 2,6-dimethylbenzene boronic acid was used as the benchmark reaction for our optimization. In our case, and as described by Dorta,26a the use …

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